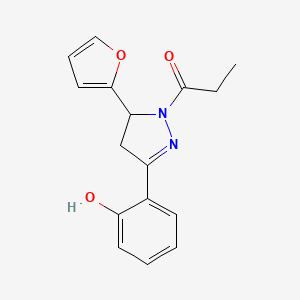![molecular formula C7H7F3N4O2S B2836106 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide CAS No. 680213-84-7](/img/structure/B2836106.png)
2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide is a complex organic compound featuring a unique structure that includes an oxazole ring, a trifluoromethyl group, and a hydrazine-1-carbothioamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropanenitrile and trifluoroacetic acid, under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Attachment of the Hydrazine-1-carbothioamide Moiety: This step involves the reaction of the oxazole derivative with hydrazine and carbon disulfide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, potentially yielding various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the hydrazine moiety, while substitution reactions could introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound may also induce apoptosis through the activation of intrinsic and extrinsic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide
- This compound derivatives
- Other oxazole-based compounds with trifluoromethyl groups
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the hydrazine-1-carbothioamide moiety contributes to its biological activity.
Properties
IUPAC Name |
[[2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbonyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N4O2S/c1-2-12-3(4(16-2)7(8,9)10)5(15)13-14-6(11)17/h1H3,(H,13,15)(H3,11,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJTZSAIXBAUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C(F)(F)F)C(=O)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-benzyl-N-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2836023.png)

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)

![1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime](/img/structure/B2836030.png)
![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)
![3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2836034.png)

![5-[(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2836038.png)

![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)
![6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2836045.png)
